molecular formula C7H16N2 B13514062 (3-Methyl-4-piperidyl)methanamine

(3-Methyl-4-piperidyl)methanamine

Cat. No.: B13514062
M. Wt: 128.22 g/mol
InChI Key: YPEMSTHELZWKLJ-UHFFFAOYSA-N
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Description

(3-Methyl-4-piperidyl)methanamine is an organic compound that belongs to the class of amines. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a methyl group at the third position and a methanamine group at the fourth position of the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-piperidyl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another method includes the reductive amination of 3-methyl-4-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-piperidyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

(3-Methyl-4-piperidyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-4-piperidyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, lacking the methyl and methanamine groups.

    N-Methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen atom.

    4-Piperidylmethanamine: Lacks the methyl group at the third position.

Uniqueness

(3-Methyl-4-piperidyl)methanamine is unique due to the presence of both the methyl group at the third position and the methanamine group at the fourth position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3-methylpiperidin-4-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-6-5-9-3-2-7(6)4-8/h6-7,9H,2-5,8H2,1H3

InChI Key

YPEMSTHELZWKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CN

Origin of Product

United States

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